Dec-2-en-4,6-diyne-1,8-diol
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Overview
Description
Dec-2-en-4,6-diyne-1,8-diol: is a polyacetylene compound characterized by the presence of both double and triple bonds along with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dec-2-en-4,6-diyne-1,8-diol typically involves the use of organic solvents and catalysts. One common method involves the reaction of appropriate alkyne precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 1,8-octadiyne with formaldehyde in the presence of a base such as potassium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Dec-2-en-4,6-diyne-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Dec-2-en-4,6-diyne-1,8-diol is used as a building block in organic synthesis.
Biology: The compound has shown potential in biological studies due to its cytotoxic properties. It has been investigated for its effects on various cancer cell lines, including leukemia and colon cancer .
Medicine: Research has indicated that this compound may have antiviral properties, particularly against hepatitis B virus (HBV). Its ability to inhibit viral replication makes it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo polymerization reactions makes it valuable in the creation of high-performance materials .
Mechanism of Action
The mechanism of action of Dec-2-en-4,6-diyne-1,8-diol involves its interaction with cellular components. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). Additionally, its antiviral activity is attributed to its ability to inhibit viral DNA replication by targeting specific viral enzymes .
Comparison with Similar Compounds
Heptadeca-8-en-4,6-diyne-3,10-diol: Another polyacetylene compound with cytotoxic properties.
(8S)-Deca-4,6-diyne-1,8-di-O-β-D-glucopyranoside: A polyacetylene derivative with anti-inflammatory and antioxidant properties.
Uniqueness: Dec-2-en-4,6-diyne-1,8-diol stands out due to its dual functionality (double and triple bonds) and the presence of hydroxyl groups. This unique structure allows for a wide range of chemical modifications and applications in various fields, making it a versatile compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H12O2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
dec-2-en-4,6-diyne-1,8-diol |
InChI |
InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3 |
InChI Key |
QFBMIOGKDCDLDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC#CC=CCO)O |
Origin of Product |
United States |
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